![molecular formula C11H21Cl2N3O B2772389 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride CAS No. 1969287-51-1](/img/structure/B2772389.png)
4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride
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Overview
Description
4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with an ethoxymethyl group and a pyrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Pyrazole Ring Formation: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling and Salt Formation: The final step involves coupling the pyrrolidine and pyrazole rings, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxymethyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3R,4S)-4-(Methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole
- 4-[(3R,4S)-4-(Butoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole
- 4-[(3R,4S)-4-(Isopropoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole
Uniqueness
Compared to similar compounds, 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride offers a unique balance of hydrophilicity and lipophilicity due to the ethoxymethyl group. This property can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for diverse applications.
Biological Activity
The compound 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole; dihydrochloride is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring and a pyrrolidine moiety, suggest potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole; dihydrochloride is C11H21Cl2N3O with a molecular weight of approximately 282.21 g/mol. The presence of the ethoxymethyl group enhances its solubility and interaction potential with biological targets .
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁Cl₂N₃O |
Molecular Weight | 282.21 g/mol |
CAS Number | 1969287-51-1 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Research suggests that it may act as a modulator of opioid receptors, which are critical in pain perception and management . The compound's ability to influence neurotransmitter systems positions it as a candidate for developing analgesic and neuroprotective agents.
Interaction Studies
Studies involving receptor binding assays have indicated that similar compounds exhibit significant activity against opioid receptors. These interactions can lead to downstream signaling changes that affect pain pathways and other neurological functions .
Research Findings
Recent studies have focused on the pharmacological profile and therapeutic potential of 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole; dihydrochloride:
- Pain Management : Preliminary data suggest that this compound may provide analgesic effects comparable to existing opioid medications but with potentially fewer side effects. Further investigation is needed to quantify these effects through controlled trials.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. This could be linked to its interaction with neurotransmitter systems that regulate neuronal survival .
- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, which are crucial for optimizing yield and purity. Key steps include the formation of the pyrrolidine ring and subsequent coupling with the pyrazole moiety .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:
- Case Study 1 : In a study examining a structurally similar compound, researchers found significant reductions in pain scores among subjects treated with the compound compared to placebo controls.
- Case Study 2 : Another study highlighted neuroprotective effects in animal models subjected to induced neurotoxicity, suggesting potential applications in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9;;/h5,7,10-12H,3-4,6,8H2,1-2H3;2*1H/t10-,11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNQIPCQGOJFC-ULEGLUPFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC1C2=CN(N=C2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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